4-(3-Formylphenyl)-3-methylbenzoic acid
Description
4-(3-Formylphenyl)-3-methylbenzoic acid is a benzoic acid derivative featuring a 3-formylphenyl substituent at the 4-position and a methyl group at the 3-position of the benzene ring. Its molecular formula is C₁₅H₁₂O₃ (calculated based on structural analogs like 4-(3-Fluorophenyl)-3-methylbenzoic acid, YA-9014 ). The compound’s structure combines a carboxylic acid group (enhancing hydrophilicity) and a formyl group (contributing to electrophilic reactivity), making it valuable in organic synthesis and pharmaceutical intermediates.
Properties
IUPAC Name |
4-(3-formylphenyl)-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10-7-13(15(17)18)5-6-14(10)12-4-2-3-11(8-12)9-16/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPGQKBYKFMIOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688865 | |
| Record name | 3'-Formyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261929-18-3 | |
| Record name | 3'-Formyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Formylphenyl)-3-methylbenzoic acid typically involves the formylation of 3-methylbenzoic acid. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group onto the aromatic ring. The reaction is carried out under controlled conditions to ensure the selective formylation of the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of 4-(3-Formylphenyl)-3-methylbenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Formylphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration using HNO3 and H2SO4, sulfonation using SO3 or H2SO4, halogenation using Br2 or Cl2 in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(3-Carboxyphenyl)-3-methylbenzoic acid.
Reduction: 4-(3-Hydroxymethylphenyl)-3-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-(3-Formylphenyl)-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a building block in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Formylphenyl)-3-methylbenzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The formyl group can undergo nucleophilic addition reactions, while the aromatic ring can participate in π-π interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are compared below:
*logPow (octanol-water partition coefficient) estimated based on alkyl chain length and functional groups . ‡A structurally related compound, 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid, has CAS 409353-44-2 .
Key Observations:
- Lipophilicity : The formyl group in 4-(3-formylphenyl)-3-methylbenzoic acid increases logPow compared to 3-methylbenzoic acid (1.96 vs. ~2.5), but less than tert-butyl analogs (logPow ~3.12) .
- Hydrogen Bonding : Carboxylic acid and hydroxyl groups (e.g., 4-hydroxy-3-methylbenzoic acid) enhance water solubility, while fluorophenyl or tert-butyl groups increase hydrophobicity .
- Reactivity : The formyl group enables nucleophilic additions (e.g., Schiff base formation), distinguishing it from fluoro- or carboxy-substituted analogs .
In Vivo Endpoints and Read-Across Potential:
- 3-Methylbenzoic acid lacks in vivo toxicity data but shares high structural similarity (100%) with 4-methylbenzoic acid, which has subchronic toxicity studies .
- 4-tert-Butylbenzoic acid and 1,4-benzenedicarboxylic acid have robust in vivo data (e.g., subchronic studies), making them suitable read-across candidates for benzoic acid derivatives .
- Toluene (logPow 2.73) is excluded due to the absence of a carboxylic acid group, highlighting the importance of functional groups in toxicity predictions .
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